2'-C-Methyl isoguanosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19) |
InChI Key |
GDWOTBALSOOQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 C Methyl Isoguanosine and Stereoisomers
Regio- and Stereoselective Synthesis of 2'-C-Methylated Ribonucleosides
The critical step in synthesizing 2'-C-methyl isoguanosine (B3425122) is the regio- and stereoselective construction of the 2'-C-methylated ribofuranose ring. The stereochemistry at this new chiral center is crucial for biological activity, with the natural 'up' or ribo-configuration often being essential. Methodologies for achieving this modification can be broadly categorized into two approaches: building the sugar from simple acyclic precursors (de novo synthesis) or modifying an existing pre-formed nucleoside.
De Novo Synthetic Routes from Carbohydrate Precursors
De novo synthesis involves the construction of the complex 2'-C-methylated ribose sugar from simpler, often commercially available, carbohydrate starting materials like D-glucose or D-ribose. madridge.org This approach offers the flexibility to introduce the desired modifications at an early stage, allowing for precise control over stereochemistry.
A common strategy begins with a protected carbohydrate, such as 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, which can be derived from D-glucose. nih.gov The 3-hydroxyl group is oxidized to a ketone, which then serves as an electrophilic site for the introduction of the methyl group. The stereoselective addition of a methyl group can be achieved using organometallic reagents like methyl magnesium bromide (a Grignard reagent). nih.gov The choice of reagent and reaction conditions is critical to control the stereochemical outcome, yielding the desired 3-C-methyl-α-D-allofuranose precursor. nih.gov
Following the introduction of the methyl group, a series of transformations, including hydrolysis and acetylation, are performed to convert the allofuranose into a suitably protected 1-O-acetyl-2-C-methyl-ribofuranose derivative. madridge.orgbeilstein-journals.org This activated sugar, often a tetra-O-benzoyl derivative like 2-C-methyl-1,3,5-tri-O-benzoyl-β-D-ribofuranose, is then ready for glycosylation—the coupling reaction with a protected isoguanine (B23775) base to form the crucial N-glycosidic bond. beilstein-journals.orgnih.gov
Transformations from Guanosine (B1672433) and Related Purine (B94841) Nucleosides
Modifying an existing nucleoside, such as guanosine or adenosine (B11128), presents an alternative and more convergent route. However, the direct C-methylation of the 2'-position of an intact nucleoside is a formidable challenge due to the chemical inertness of the C-H bond and the presence of multiple other reactive sites.
The most prevalent method to achieve this transformation involves the oxidation of the 2'-hydroxyl group of a suitably protected nucleoside to a 2'-ketonucleoside. jst.go.jpmdpi.com This oxidation creates an electrophilic carbonyl group at the C2' position. Subsequent nucleophilic addition of a methyl organometallic reagent, such as a methyl Grignard reagent (MeMgBr) or methyllithium (B1224462) (MeLi), introduces the required C-methyl group. jst.go.jpresearchgate.net
A significant challenge in this approach is controlling the stereoselectivity of the methyl group addition. The facial selectivity of the nucleophilic attack on the 2'-ketone is influenced by the steric environment created by the sugar ring and the protecting groups. Often, these reactions yield a mixture of two diastereomers (epimers) at the 2'-position: the desired ribo- (or β-face attack) and the undesired xylo- (or α-face attack) configuration. jst.go.jp For example, reactions of certain 2'-ketonucleosides with MeMgBr have been shown to favor the desired ribo product, while reactions with MeLi can favor the arabino configuration. jst.go.jp The development of highly stereoselective Grignard reactions is an active area of research, with the choice of halide in the RMgX reagent shown to influence diastereoselectivity. nih.gov After the addition, the resulting diastereomers must be separated chromatographically, which can be a difficult and yield-reducing step.
Strategies for Base and Sugar Moiety Modification in Isoguanosine Derivatives
The synthesis of isoguanosine and its derivatives, including the 2'-C-methylated version, requires robust methods for constructing or modifying the isoguanine base. Isoguanine is an isomer of guanine, differing by the swapped positions of the C2 carbonyl and C6 amino groups. rsc.org
Introduction of Functional Groups on the Isoguanine Base
One of the most direct methods to synthesize isoguanosine is by the chemical transformation of a related, more accessible purine nucleoside. rsc.org This approach avoids the complexities of de novo base synthesis and glycosylation.
A well-established route involves the selective deamination of 2,6-diaminopurine (B158960) riboside. rsc.orgresearchgate.netacs.org Treatment of 2,6-diaminopurine riboside with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) selectively converts the more reactive C2-amino group into a carbonyl group, yielding isoguanosine. rsc.orgacs.org This reaction is effective and can provide isoguanosine in good yield. rsc.org Other synthetic routes start from guanosine, involving a multi-step process to exchange the C2 amino and C6 carbonyl groups, or from adenosine N1-oxide via photolytic rearrangement. rsc.orgacs.org
| Starting Material | Key Reagents | Product | Reference |
| 2,6-Diaminopurine Riboside | NaNO₂, Acetic Acid | Isoguanosine | rsc.orgresearchgate.net |
| Guanosine | Multi-step (e.g., via 2-iodo-6-chloropurine intermediate) | Isoguanosine | rsc.org |
| Adenosine N1-oxide | UV light (photolysis) | Isoguanosine | acs.org |
This table summarizes key transformations for synthesizing the isoguanine base from other purine nucleosides.
Construction of Nitrogen Heterocycles in Isoguanine Synthesis
De novo synthesis of the isoguanine base, which is then attached to the sugar, typically starts from an imidazole (B134444) precursor. The most common precursor is 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (AICA riboside). rsc.orgnih.gov This method involves building the second ring of the purine structure onto the imidazole core.
The synthesis from AICA riboside involves its conversion into a reactive intermediate, such as an isothiocyanate derivative, by reacting it with benzoyl isothiocyanate. nih.govresearchgate.net Subsequent methylation and cyclization under basic conditions lead to the formation of the purine ring system, yielding isoguanosine. nih.govjst.go.jp While effective, this route can be challenged by low yields and the formation of side products, such as the isomeric guanosine. rsc.org Researchers have developed improved cyclization methods, for instance using dicyclohexylcarbodiimide (B1669883) (DCC), to achieve milder reaction conditions and higher yields. rsc.org
Protecting Group Chemistry in Oligonucleotide Synthesis Incorporating Modified Isoguanosine
To incorporate 2'-C-methyl isoguanosine into synthetic DNA or RNA strands (oligonucleotides), its reactive functional groups must be temporarily masked with protecting groups. umich.eduspringernature.com The key sites requiring protection are the N6-exocyclic amino group, the O2-lactam function on the isoguanine base, and the 5'-hydroxyl group of the ribose sugar. The 2'-position has a non-reactive methyl group, and the 3'-hydroxyl is derivatized as a phosphoramidite (B1245037) for synthesis.
The choice of protecting groups is critical and must be compatible with the conditions of solid-phase oligonucleotide synthesis and, importantly, be removable at the end without damaging the final oligonucleotide or the modified base. Isoguanosine nucleosides are known to have acid-sensitive glycosidic bonds, making them prone to cleavage from the sugar backbone during the repeated acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) group. glenresearch.com
To address this, specific protecting group strategies have been developed:
N6-Amino Group: Formamidine-type protecting groups, such as N,N-diisobutylformamidine (dibf), are often used. glenresearch.com These groups provide sufficient protection during synthesis and help to stabilize the glycosidic bond. glenresearch.com
O2-Lactam Group: The O2-lactam is typically protected as an ether or carbamate. The diphenylcarbamoyl (DPC) group is a common choice as it is labile under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions. glenresearch.com An alternative is the 4-nitrophenylethyl (NPE) group, though its removal requires a separate deprotection step. springernature.comglenresearch.com
5'-Hydroxyl Group: The standard acid-labile dimethoxytrityl (DMT) group is used for the 5'-hydroxyl. To minimize cleavage of the sensitive glycosidic bond, milder acids like dichloroacetic acid (DCA) are often used for deprotection instead of the stronger trichloroacetic acid (TCA). glenresearch.com
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |
| N6-Amino | N,N-Diisobutylformamidine | dibf | Ammonolysis | glenresearch.com |
| O2-Lactam | Diphenylcarbamoyl | DPC | Ammonolysis | glenresearch.com |
| O2-Lactam | 4-Nitrophenylethyl | NPE | DBU, then Ammonolysis | springernature.comglenresearch.com |
| 5'-Hydroxyl | Dimethoxytrityl | DMT | Dichloroacetic Acid (DCA) | glenresearch.com |
This table outlines the common protecting groups used for isoguanosine during solid-phase oligonucleotide synthesis.
Structural Elucidation and Conformational Dynamics of 2 C Methyl Isoguanosine in Nucleic Acid Systems
Tautomeric Equilibria and Forms of Isoguanine (B23775) and its 2'-C-Methyl Derivative
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental property of the isoguanine base that significantly influences its base-pairing capabilities. This phenomenon is particularly relevant for isoguanosine (B3425122) and its derivatives, including 2'-C-Methylisoguanosine.
Investigation of N1-H and N3-H Tautomers
The isoguanine moiety can exist in different tautomeric forms, primarily the N1-H and N3-H keto tautomers. researchgate.netacs.org Computational studies using first-principles quantum mechanical methods have shown that for isoguanine in aqueous solution, the N1-H and N3-H neutral tautomeric forms are approximately equally populated. researchgate.netacs.org This contrasts with the gas phase, where enol tautomers are predominant. researchgate.netacs.org The potential for the N3 position to be protonated converts it from a hydrogen bond acceptor to a donor, altering its base-pairing properties. researchgate.netacs.org
In the context of an expanded genetic alphabet, the similar energy levels of the N1-H and N3-H keto tautomers of isoguanine can negatively affect the accuracy of nucleobase pairing. nih.gov Even though the enol forms of isoguanine and related purines are not significantly populated in water, the presence of these two keto tautomers creates ambiguity. nih.gov For instance, the major keto form of 2'-deoxyisoguanosine (B9890) (disoG) presents a donor-donor-acceptor hydrogen bond pattern. ffame.org However, the existence of a minor tautomer can lead to mispairing. ffame.org Research on 8-ethynyl-2'-deoxyisoguanosine has revealed the coexistence of both N1-H and N3-H tautomers within the same crystal unit cell. nih.gov
Enol-Keto Tautomerism in Duplex Contexts
The equilibrium between the keto and enol forms of isoguanosine is a critical factor in its behavior within nucleic acid duplexes. Isoguanine has a greater tendency to adopt the enol form compared to canonical DNA nucleobases. seela.net The keto-enol tautomerism of isoguanosine can lead to various mispairing and different hydrogen-bonding modes. rsc.org
High-resolution crystal structure analysis of a DNA dodecamer containing 2'-deoxyisoguanosine (iG) paired with thymidine (B127349) (T) revealed that the iG•T base pairs can adopt different conformations, including Watson-Crick and wobble pairs. nih.govacs.org In solution, at low temperatures, the iG•T base pairs are predominantly in the wobble form. nih.govacs.org However, at higher temperatures, a significant population of another duplex form, likely involving the enol tautomer of iG, emerges. nih.govacs.org This suggests that at physiological temperatures, the enol tautomer of isoguanosine can be significantly present, which may explain the efficient incorporation of thymine (B56734) opposite isoguanine during DNA replication. nih.govacs.org
The tautomeric equilibrium constant (KTAUT = [keto]/[enol]) for isoguanosine is approximately 10, indicating that the enol form can be present at around 10% in aqueous solution. ffame.org The proportion of the enol form can vary depending on the solvent, ranging from 10% in carbon tetrachloride to as high as 90% in an aqueous medium. researchgate.net The neighboring bases in a DNA template can also influence the tautomeric equilibrium of isoguanine. nih.gov
| Tautomer Information | Finding |
| N1-H and N3-H Tautomers | In aqueous solution, N1-H and N3-H keto tautomers of isoguanine are about equally populated. researchgate.netacs.org |
| Enol-Keto Equilibrium | The KTAUT ([keto]/[enol]) for isoguanosine is approximately 10 in aqueous solution. ffame.org |
| Duplex Conformation | In DNA duplexes, 2'-deoxyisoguanosine can adopt both keto and enol forms, leading to different base pairing conformations with thymidine. nih.govacs.org |
| Neighboring Base Influence | The bases adjacent to isoguanine in a DNA sequence can affect its tautomeric equilibrium. nih.gov |
Stereochemistry and Chiral Dependencies
The introduction of a methyl group at the 2'-C position of the ribose sugar in isoguanosine introduces a new chiral center, leading to the existence of stereoisomers with distinct conformational properties.
R- and S- Stereoisomers at the 2'-C-Methyl Position
The 2'-C-methyl group creates a stereocenter, resulting in two possible epimers: the (2'R)- and (2'S)-stereoisomers. The absolute configuration at this position is determined using the Cahn-Ingold-Prelog priority rules, where substituents are ranked by atomic number. libretexts.orgdocbrown.info The "R" (Rectus) and "S" (Sinister) designations describe the spatial arrangement of the groups around the chiral carbon. libretexts.orgdocbrown.info The synthesis of 2'-C-methylribonucleosides and their incorporation into oligonucleotides have been explored to understand the impact of this modification. nih.gov For example, the synthesis of 2'-deoxy-2'-α-F-2'-β-C-methyl pyrimidine (B1678525) nucleosides was inspired by antiviral drugs and demonstrates the importance of stereochemistry in drug design. acs.org
Conformational Preferences of the Ribose Moiety (e.g., C3'-endo, C2'-endo)
The sugar pucker of the ribose or deoxyribose moiety is a key determinant of nucleic acid conformation, with the C3'-endo (North) and C2'-endo (South) conformations being the most prevalent. The 2'-O-methyl group, a related modification, is known to stabilize the C3'-endo ribose conformation, which is characteristic of A-form RNA helices. researchgate.net This stabilization is thought to contribute to the increased stability of RNA duplexes containing this modification. researchgate.net
| Stereochemical and Conformational Aspects | Description |
| 2'-C-Methyl Stereoisomers | The addition of a methyl group at the 2'-C position creates (2'R) and (2'S) stereoisomers. libretexts.orgdocbrown.info |
| Ribose Pucker | The 2'-modification influences the conformational equilibrium between C3'-endo and C2'-endo sugar puckers. researchgate.net |
| Conformational Impact | The specific stereoisomer (R or S) of the 2'-C-methyl group is expected to dictate the preferred ribose conformation, thereby affecting the overall helical structure of the nucleic acid. |
High-Resolution Structural Analysis
High-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the detailed three-dimensional structures of modified nucleic acids. A prime example is the 1.4 Å resolution crystal structure of a DNA dodecamer containing 2'-deoxyisoguanosine (iG). nih.govacs.org This study provided unambiguous evidence for the existence of multiple tautomeric forms of iG within a DNA duplex, showing that iG can form both Watson-Crick and wobble base pairs with thymine. nih.govacs.org The high resolution also allowed for a detailed analysis of the binding of a minor groove binder, Hoechst 33342. nih.govacs.org
NMR studies on the same iG-containing dodecamer in solution corroborated the crystallographic findings, demonstrating a temperature-dependent equilibrium between the wobble conformation and another form, likely involving the enol tautomer of iG. nih.govacs.org Similarly, the crystal structure of 8-ethynyl-2'-deoxyisoguanosine revealed the simultaneous presence of N1-H and N3-H tautomers, with both adopting a C2'-endo-C3'-exo twist sugar conformation. nih.gov These high-resolution studies are critical for understanding how modifications like the 2'-C-methyl group in isoguanosine can alter the structural landscape of DNA and RNA, providing insights into their potential roles in biological systems and synthetic applications.
| High-Resolution Structural Findings for Isoguanosine Derivatives |
| Technique |
| X-ray Crystallography (1.4 Å) |
| NMR Spectroscopy |
| X-ray Crystallography |
X-ray Crystallographic Studies of 2'-C-Methyl Isoguanosine-Containing Oligonucleotides
X-ray crystallography provides high-resolution, solid-state structural information of molecules. For oligonucleotides containing modified nucleosides like this compound, this technique offers detailed insights into the atomic-level interactions and conformational geometry within a crystal lattice.
Studies on oligonucleotides containing isoguanosine and its analogs have revealed specific structural features. For instance, the crystal structure of 7-deaza-2'-deoxyisoguanosine, an analogue of 2'-deoxyisoguanosine, showed that the molecule adopts the N1-H,2-keto-6-amino tautomeric form in the solid state. researchgate.net The glycosylic torsion angle (χ) was found to be in the anti conformation range [-118.3(3)°], and the sugar ring exhibited a C1'-exo pucker. researchgate.net While this study was not on this compound itself, it provides a valuable reference for the likely tautomeric state and conformational preferences of the isoguanine base within a constrained environment.
In a broader context, crystallographic studies of oligonucleotides are used to understand the structural impact of modified bases on DNA and RNA duplexes. nih.gov For example, analysis of oligonucleotides containing specific sequences from the Moloney murine leukemia virus (MMLV) LTR has shown that certain dinucleotide steps, like the CA step, exhibit unique properties such as a positive roll angle and negative slide value, which may be critical for protein recognition and function. nih.gov These findings underscore the importance of high-resolution structural data in understanding how modifications like 2'-C-methylation might alter local helix parameters and influence biological activity.
Key Crystallographic Parameters for a 7-deaza-2'-deoxyisoguanosine Analogue
| Parameter | Value | Conformation |
|---|---|---|
| Glycosylic Torsion Angle (χ) | -118.3(3)° | anti |
| Sugar Pucker | C1'-exo | - |
| Tautomeric Form | N1-H,2-keto-6-amino | - |
Data derived from a study on an analogue of 2'-deoxyisoguanosine. researchgate.net
Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation
The 2'-C-methyl modification is known to bias the sugar pucker conformation. Generally, the ribose ring in nucleosides exists in an equilibrium between the C2'-endo (South) and C3'-endo (North) conformations. The introduction of a bulky methyl group at the 2' position is expected to shift this equilibrium. Studies on related 2'-O-methylated nucleosides have shown that this modification favors the C3'-endo conformation. nih.gov This conformational preference can enhance the stability of A-form helices, which are characteristic of RNA duplexes.
NMR studies on dinucleoside phosphates like GpU and UpG have demonstrated that the orientation of the base around the glycosidic bond (the syn-anti equilibrium) can be determined from relaxation data. nih.gov For guanosine (B1672433) residues, a predominantly syn orientation is often observed. nih.gov The specific impact of a 2'-C-methyl group on this equilibrium in isoguanosine would require specific NMR experiments on oligonucleotides containing this modification.
High-resolution NMR, including 1D and 2D techniques, is essential for the structural characterization of therapeutic oligonucleotides. bruker.com It allows for the assignment of proton and other nuclear signals and can reveal the presence of different stereoisomers, which is particularly relevant for modifications that introduce new chiral centers. chemrxiv.org For instance, detailed NMR analysis can distinguish between different diastereomers in phosphorothioate-modified oligonucleotides. chemrxiv.org
Typical NMR Observables for Conformational Analysis
| NMR Parameter | Structural Information |
|---|---|
| Vicinal Coupling Constants (e.g., J(H1'-H2')) | Sugar pucker conformation (N/S equilibrium) |
| Nuclear Overhauser Effect (NOE) | Internuclear distances, syn/anti conformation |
| Chemical Shifts | Local electronic environment, base pairing |
Computational Modeling and Molecular Dynamics Simulations
Computational methods provide a powerful complement to experimental techniques by offering detailed energetic and dynamic views of molecular systems. Quantum chemical calculations and molecular dynamics simulations are particularly valuable for studying the effects of modifications like 2'-C-methylation on the structure and stability of nucleic acids.
Quantum Chemical Calculations of Electronic Structure and Tautomer Stability
Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, are used to investigate the intrinsic properties of molecules, including their electronic structure, conformational energies, and tautomeric equilibria. nih.govfgcu.edu For isoguanosine, which can exist in several tautomeric forms, these calculations are essential for determining the most stable form under different conditions.
Isoguanosine is an isomer of guanosine where the C2 carbonyl and C6 amino groups are transposed. rsc.org This seemingly minor change has significant implications for its hydrogen bonding patterns and tautomeric preferences. Ab initio calculations have been used to study the stability of various tautomers of isoguanine and isocytosine. acs.org These studies suggest that isoguanine may adopt an unusual imino-oxo tautomer that could explain the stability of certain non-canonical base pairs. acs.org The relative energies of different tautomers can be influenced by the environment, with some forms being more favored in the gas phase and others in polar solvents. researchgate.netwuxiapptec.com
The introduction of a 2'-C-methyl group can also influence the electronic properties and tautomeric equilibrium of the isoguanine base through steric and electronic effects. Quantum chemical calculations can model these effects and predict the most likely tautomeric state of this compound, which is crucial for understanding its base-pairing capabilities.
Relative Stability of Isoguanine Tautomers
| Tautomer | Method of Study | Finding | Reference |
|---|---|---|---|
| Imino-oxo | Ab initio calculations | Suggested to explain the stability of the C/iso-G pair | acs.org |
| Keto-amino | X-ray crystallography (analogue) | Observed in the solid state | researchgate.net |
The stability of tautomers can be highly dependent on the molecular environment and the computational method used.
Simulation of this compound Integration into Nucleic Acid Duplexes and Triplexes
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of nucleic acid systems over time, providing insights into their conformational flexibility, stability, and interactions with solvent and ions. wesleyan.edu MD simulations can be used to model how the incorporation of this compound affects the structure and dynamics of DNA and RNA duplexes and triplexes.
Simulations of modified oligonucleotides, such as those containing LNA or 2'-O-methyl residues, have shown that these modifications can significantly impact duplex stability and conformation. researchgate.net For example, 2'-O-methylation can increase the stability of RNA duplexes. researchgate.net The 2'-C-methyl group, being bulkier, would be expected to have a pronounced effect on the local structure, likely favoring an A-form helical geometry and potentially increasing duplex rigidity.
MD simulations of DNA triplexes have shown that these structures can be stable, with helical parameters well-preserved over simulation trajectories. csic.esnih.gov The incorporation of modified bases can either stabilize or destabilize the triplex depending on the nature and position of the modification. csic.es Simulating a duplex or triplex containing this compound would involve generating a starting structure, solvating it in a water box with counterions, and then running a simulation for a sufficient length of time (nanoseconds to microseconds) to observe its dynamic behavior. wesleyan.edumdpi.com Analysis of the resulting trajectory can provide information on parameters such as root-mean-square deviation (RMSD) to assess stability, helical parameters to describe the geometry, and hydrogen bonding patterns to understand base pairing.
Molecular Recognition and Base Pairing Fidelity of 2 C Methyl Isoguanosine
Non-Canonical Base Pairing Interactions of Isoguanine (B23775)
Isoguanine (isoG), a structural isomer of guanine, exhibits unique base pairing properties that differentiate it from the canonical bases found in DNA and RNA. These properties are foundational to understanding the potential interactions of its 2'-C-methylated derivative.
The isoguanine-isocytosine (isoG-isoC) base pair represents a significant example of a non-canonical yet Watson-Crick-like pairing. This pair is geometrically similar to the standard G-C pair but with a distinct hydrogen bonding pattern. The isoG-isoC pair is formed by three hydrogen bonds, contributing to its high stability, which in some contexts can be even greater than that of the canonical A-T or G-C pairs. researchgate.netwikipedia.org The stability of this pairing has made it a key component in the development of expanded genetic alphabets. researchgate.netwikipedia.org However, the utility of isocytosine can be hampered by its chemical instability, leading to the frequent use of its more stable derivative, 5-methylisocytosine (isoCMe). nih.gov
The hydrogen bonding pattern of the isoG-isoC pair is distinct from that of the A-T and G-C pairs, which theoretically allows it to function as an orthogonal system within a biological context.
Isoguanine's ability to form stable base pairs is not limited to its interaction with isocytosine. It can also engage in non-canonical pairings with other purines and pyrimidines, a characteristic influenced by its potential to exist in different tautomeric forms. nih.gov
isoG-T Mispairing: Studies have shown that isoguanine can form a mispair with thymine (B56734) (T). This interaction is thought to occur through pairing with a minor tautomeric form of isoG that is complementary to T. nih.gov This propensity for mispairing with natural bases is a critical factor in considering its fidelity within a biological system.
isoG-G and isoG-C Mispairing: Mispairing of isoguanine with guanine (G) and cytosine (C) has also been observed. The stability of these mispairs can be influenced by the nucleic acid backbone. For instance, in a hexitol nucleic acid (HNA) backbone, the h-isoG:G mispair is more stable than the h-isoG:T mispair. nih.gov
Purine-Purine Interactions: The potential for isoguanine to form purine-purine base pairs has been explored as an alternative recognition system to the standard purine-pyrimidine pairing. nih.govnih.gov These interactions, such as isoG pairing with guanine, are a source of non-canonical structures in DNA and RNA. nih.govnih.gov
The following table summarizes the observed base pairing and mispairing preferences of isoguanine in a deoxyribose context.
| Base Pairing Partner of d-isoG | Relative Stability | Reference |
| d-isoCMe | Most Stable | nih.gov |
| T | Stable Mismatch | nih.govnih.gov |
| G | Less Stable Mismatch | nih.gov |
| C | Less Stable Mismatch | nih.gov |
| A | Least Stable | nih.gov |
Enzymatic Recognition and Polymerase Fidelity
The ability of DNA and RNA polymerases to recognize and incorporate modified nucleosides is crucial for their application in synthetic biology and as therapeutic agents. The enzymatic recognition of 2'-C-Methyl isoguanosine (B3425122) triphosphate would be dependent on the interplay between the isoguanine base and the 2'-C-methyl modification on the sugar.
Several polymerases have been shown to incorporate isoGTP opposite isocytosine in a template. These include T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I. nih.gov However, T4 DNA polymerase did not show this activity. nih.gov This indicates that the recognition of the isoguanine base is polymerase-dependent.
The 2'-C-methyl modification is known to be a critical determinant of substrate specificity for many polymerases. For instance, 2'-C-methyladenosine and 2'-C-methylguanosine are potent inhibitors of the hepatitis C virus (HCV) NS5B RNA polymerase. nih.gov The triphosphate forms of these analogs act as chain terminators once incorporated. nih.gov This suggests that the 2'-C-methyl group, after incorporation, can sterically hinder the addition of the next nucleotide.
Based on these findings, it is plausible that 2'-C-Methyl isoguanosine triphosphate could be a substrate for certain polymerases, but its efficiency of incorporation and potential for chain termination would need to be empirically determined.
In vitro studies have demonstrated the directed incorporation of isoGTP. When an isocytosine is present in the template strand, polymerases like the Klenow fragment and T7 RNA polymerase can incorporate isoGTP into the nascent strand. nih.gov
However, the fidelity of this incorporation is not perfect. The same polymerases have been observed to incorporate isoGTP opposite a thymine in the template, likely due to the tautomeric properties of isoguanine. nih.gov Conversely, when isoguanine is in the template, Klenow fragment can direct the incorporation of both isocytosine and thymine, while T7 RNA polymerase primarily directs the incorporation of uracil. nih.gov
The presence of a 2'-C-methyl group would likely influence the efficiency and fidelity of this process. The steric bulk of the methyl group at the 2' position could affect the positioning of the triphosphate in the polymerase active site, potentially altering the kinetics of incorporation and the discrimination against mismatched partners.
The table below summarizes the known incorporation patterns for isoguanosine by different polymerases.
| Polymerase | Template Base | Incorporated Nucleotide | Reference |
| Klenow Fragment | isoC | isoG | nih.gov |
| Klenow Fragment | T | isoG | nih.gov |
| Klenow Fragment | isoG | isoC and T | nih.gov |
| T7 RNA Polymerase | isoC | isoG | nih.gov |
| T7 RNA Polymerase | isoG | U | nih.gov |
| AMV Reverse Transcriptase | isoC | isoG | nih.gov |
| T4 DNA Polymerase | isoC | No incorporation of isoG | nih.gov |
Influence of 2'-C-Methyl Modification on Nucleic Acid Duplex Stability and Structure
The modification of the 2' position of the ribose sugar is a well-established strategy for modulating the properties of nucleic acids. The introduction of a 2'-C-methyl group is expected to have significant effects on the stability and structure of a nucleic acid duplex containing isoguanosine.
The 2'-hydroxyl group in RNA is a key determinant of its structure and susceptibility to degradation. Modifications at this position, such as methylation, can enhance nuclease resistance and alter duplex stability. Generally, 2'-O-methyl modifications, which are electronically similar to the proposed 2'-C-methyl modification in terms of steric bulk, tend to increase the thermal stability of nucleic acid duplexes. nih.gov This stabilization is attributed to the fact that the 2'-modification pre-organizes the sugar pucker into an A-form conformation, which is the characteristic geometry of RNA duplexes. nih.gov
Therefore, it is anticipated that the incorporation of this compound into a nucleic acid strand would increase the melting temperature (Tm) of the resulting duplex. This increased stability would be a consequence of the favorable conformational constraints imposed by the 2'-C-methyl group on the sugar-phosphate backbone.
The table below presents data on the change in melting temperature (ΔTm) per modification for various 2'-modifications in DNA:RNA duplexes, which can serve as a proxy for the expected effect of a 2'-C-methyl group.
| 2'-Modification | Average ΔTm per modification (°C) | Reference |
| 2'-O-Methyl | +1.3 | nih.gov |
| 2'-Fluoro | +1.8 | nih.gov |
| 2'-O-Methoxyethyl | +1.9 | nih.gov |
| 2'-O-Propyl | +1.5 | nih.gov |
Thermodynamic Characterization of Hybridization
Specific thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), Gibbs free energy (ΔG°), and melting temperature (Tm) for the hybridization of oligonucleotides containing 2'-C-Methylisoguanosine are not available.
Modulation of Nucleic Acid Conformation by Methylation
There is no specific information available detailing how the 2'-C-methyl group on isoguanosine influences the local or global conformation of nucleic acid duplexes.
Biochemical Functionality and Pathway Modulation
Mechanism of Action as an Inhibitor of Viral Nucleic Acid Polymerases
The modification of nucleosides, particularly at the 2'-position of the ribose sugar, is a critical strategy in the development of antiviral agents. 2'-C-Methylisoguanosine belongs to a class of 2'-C-methylated nucleosides that are potent inhibitors of viral RNA-dependent RNA polymerases (RdRps), essential enzymes for the replication of many RNA viruses.
Once inside a host cell, 2'-C-methylated nucleosides like 2'-C-methylisoguanosine are phosphorylated by host cell kinases to their active triphosphate form. This active metabolite, 2'-C-methylisoguanosine triphosphate, structurally mimics the natural guanosine (B1672433) triphosphate (GTP). This mimicry allows it to compete with the endogenous GTP for the active site of the viral RNA-dependent RNA polymerase (RdRp).
Upon successful competition and incorporation into the nascent viral RNA strand, the 2'-C-methylated nucleotide acts as a non-obligate chain terminator. wikipedia.orgnih.govebi.ac.uk Although it possesses the necessary 3'-hydroxyl (3'-OH) group required for the formation of the next phosphodiester bond, the presence of the methyl group at the 2'-C position creates a steric hindrance. wikipedia.orgnih.gov This steric clash prevents the proper binding of the subsequent incoming nucleoside triphosphate (NTP) and blocks the closure of the polymerase's active site, a conformational change essential for catalysis. nih.gov Consequently, further elongation of the RNA chain is halted, effectively terminating viral replication. nih.gov This mechanism has been well-documented for other 2'-C-methylated nucleosides, such as those used against Hepatitis C Virus (HCV). wikipedia.orgnih.govebi.ac.uk
The process can be summarized in the following steps:
Cellular uptake and phosphorylation to the active triphosphate form.
Competition with natural nucleoside triphosphates for the viral polymerase active site.
Incorporation into the growing viral RNA chain.
The 2'-C-methyl group sterically hinders the binding of the next NTP.
The polymerase active site is prevented from closing, blocking further catalysis. nih.gov
RNA chain elongation is terminated, inhibiting viral replication.
| Step | Description | Key Feature of 2'-C-Methylated Nucleoside | Outcome |
|---|---|---|---|
| 1 | Activation | Phosphorylated to triphosphate form by host kinases. | Active drug metabolite is generated. |
| 2 | Competition | Mimics natural nucleoside triphosphate. | Binds to viral polymerase active site. |
| 3 | Incorporation | Serves as a substrate for the polymerase. | Becomes part of the nascent RNA chain. |
| 4 | Inhibition | Presence of the 2'-C-methyl group. nih.gov | Causes steric hindrance, preventing the addition of the next nucleotide and halting RNA synthesis. nih.govebi.ac.uk |
Viruses can develop resistance to antiviral drugs through mutations in their enzymes. A well-studied example is the S282T mutation in the NS5B polymerase of the Hepatitis C virus (HCV), which confers resistance to 2'-C-methylated nucleoside inhibitors. nih.govimmunomart.com The NS5B polymerase active site contains a serine residue at position 282 (S282). wikipedia.org
The S282T mutation involves the substitution of this serine with a threonine. This single amino acid change introduces a methyl group (from the threonine side chain) into the active site. wikipedia.org This additional methyl group creates a steric clash with the 2'-C-methyl group of the incorporated inhibitor. wikipedia.org This steric repulsion makes the incorporation of the 2'-C-methylated nucleotide triphosphate less favorable. nih.gov
| Enzyme State | Interaction with 2'-C-Methylated Inhibitor | Result | Reference |
|---|---|---|---|
| Wild-Type NS5B (S282) | Inhibitor binds and is incorporated, causing chain termination. | Inhibition of viral replication. | nih.gov |
| Mutant NS5B (S282T) | Steric clash between the threonine's methyl group and the inhibitor's 2'-C-methyl group. | Reduced incorporation of the inhibitor and resistance. | wikipedia.orgnih.gov |
Interactions with Exonucleases and Endonucleases
The stability of nucleic acid-based therapeutics in biological systems is a major challenge due to their susceptibility to degradation by nucleases. Chemical modifications, such as the 2'-C-methyl group, can significantly enhance their resistance to these enzymes.
Oligonucleotides containing 2'-C-methyl modifications exhibit enhanced stability against degradation by both endonucleases and exonucleases. frontiersin.org The methyl group at the 2'-position of the ribose sugar sterically hinders the approach and catalytic action of nucleases, which are enzymes that cleave the phosphodiester backbone of nucleic acids. frontiersin.orgacs.org
This protective effect has been demonstrated in various studies where oligonucleotides modified with 2'-C-methyl groups showed increased resistance to degradation in human serum and cell extracts. frontiersin.org Similarly, other 2'-modifications, such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F), also confer nuclease resistance, making them common features in therapeutic oligonucleotides like small interfering RNAs (siRNAs). wikipedia.orgnih.govtandfonline.com The 2'-C-methyl modification, in particular, provides robust protection, likely due to the steric bulk of the methyl group interfering with the nuclease's active site. wikipedia.orgacs.org
RNA interference (RNAi) is a natural gene-silencing process mediated by small interfering RNAs (siRNAs). The therapeutic potential of synthetic siRNAs is often limited by their instability and off-target effects. Chemical modifications are employed to overcome these limitations.
The incorporation of 2'-C-methyl modifications into siRNA strands can influence their activity and stability within the RNAi pathway. wikipedia.org For an siRNA to be active, its antisense (or guide) strand must be loaded into the RNA-Induced Silencing Complex (RISC), where it guides the cleavage of a complementary messenger RNA (mRNA). wikipedia.org
Modifications at the 2'-position of the ribose, including 2'-C-methyl, 2'-O-methyl, and 2'-fluoro, are generally well-tolerated within the siRNA structure and can enhance nuclease resistance. wikipedia.orgacs.org However, the position of the modification is critical. Studies on related 2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me) modifications have shown that their placement within the siRNA duplex can modulate silencing activity. wikipedia.orgrsc.org For instance, modification in the "seed region" (nucleotides 2-8 of the guide strand) can impact target binding and potentially mitigate off-target effects. wikipedia.orgrsc.org While extensive modification can sometimes hinder RISC loading or activity, strategic placement of 2'-C-methyl groups can improve the therapeutic profile of siRNAs by increasing their metabolic stability without significantly compromising their gene-silencing function. wikipedia.orgnih.gov
Role in Oxidative Stress and DNA Damage Pathways
While 2'-C-methylated nucleosides are primarily studied for their antiviral properties, the isoguanine (B23775) base itself is linked to oxidative damage pathways. Isoguanine, also known as 2-hydroxyadenine, can be formed when adenine (B156593) bases in DNA undergo oxidative damage from reactive oxygen species (ROS). nih.govnih.gov This lesion is considered a marker for oxidative DNA damage. nih.gov
The formation of isoguanine in DNA can be mutagenic, as it can mispair with other bases during DNA replication, leading to mutations. wikipedia.orgnih.gov However, current research has not established a direct role for exogenously supplied 2'-C-Methyl isoguanosine (B3425122) in either inducing or mitigating oxidative stress or DNA damage. Its primary known biochemical function is as a precursor to a viral polymerase inhibitor. Studies on other 2'-O-ribose methylations in tRNA have suggested a role in the recovery from oxidative stress, but this is a different modification and context. nih.govfrontiersin.org The connection of the isoguanine base to oxidative damage is a property of the base itself when formed endogenously within DNA, and there is no evidence to suggest that the 2'-C-methylated nucleoside analogue participates in these pathways. nih.govnih.gov
Isoguanine Formation in Oxidatively Damaged Nucleic Acids
Isoguanine is not a standard base in DNA or RNA; rather, it is a product of cellular damage. wikipedia.org Its formation is a consequence of oxidative stress, where reactive oxygen species (ROS) chemically alter the canonical bases. rsc.org The primary mechanism for isoguanine generation is the hydroxylation of adenine at the C-2 position. nih.govebi.ac.uk
This oxidative event can occur on various substrates within the cell:
Free Deoxynucleotides: Deoxyadenosine triphosphate (dATP) can be oxidized to form 2-hydroxydeoxyadenosine triphosphate (dITP). nih.govnih.gov
DNA Strands: Adenine residues within both single-stranded and double-stranded DNA are susceptible to direct oxidation. nih.govebi.ac.uk
Studies have shown that oxygen radical treatments, such as those involving Fenton chemistry (Fe²⁺-EDTA) or γ-ray radiolysis, efficiently produce isoguanine from adenine. rsc.orgnih.gov The formation has been observed in various experimental models, including isolated human chromatin and in cultured cells like E. coli and human lymphoblasts. rsc.org While isoguanine has been identified as a product of DNA damage, some evidence suggests it may occur more frequently in RNA as the ribonucleoside, isoguanosine. wikipedia.org
Table 1: Conditions Leading to Isoguanine Formation
| Damaging Agent/Condition | Substrate(s) | Outcome | Reference(s) |
| Oxygen Radicals (Fe²⁺-EDTA) | dA, dATP, ssDNA, dsDNA | Hydroxylation of adenine at C-2 position to form isoguanine. | nih.gov |
| H₂O₂ with Metal Ions (Ni(II), Co(II), Fe(III), Cu(II)) | Mammalian Chromatin | Formation of isoguanine (2-hydroxyadenine) in vitro and in vivo. | rsc.org |
| γ-ray Radiolysis | Hepatic Chromatin, Free Nucleosides | Generation of isoguanine as an oxidation product. | rsc.org |
| Reactive Oxygen Species (ROS) | Cellular DNA | General oxidation of adenine, leading to isoguanine formation. | rsc.org |
Misincorporation and Mutagenic Potential
The presence of isoguanine in a DNA template is highly mutagenic because it disrupts the normal Watson-Crick base-pairing rules during DNA replication. wikipedia.org Isoguanine's structure allows it to exist in different tautomeric forms (keto and enol), which alters its hydrogen bonding properties and leads to mispairing with incoming nucleotides. nih.govresearchgate.net
During replication, DNA polymerases may incorporate incorrect nucleotides opposite an isoguanine residue. Research has demonstrated that isoguanine can pair with both thymine (B56734) (T) and cytosine (C). nih.govoup.com This promiscuous pairing leads to mutations. For example, if isoguanine (iG) pairs with cytosine, it mimics a standard G-C pair. However, if it pairs with thymine, it can lead to a G to A transition mutation in subsequent rounds of replication.
The specific nucleotide incorporated opposite isoguanine is influenced by several factors:
The DNA Polymerase: Different polymerases exhibit different fidelities and preferences. For instance, DNA polymerase alpha has been shown to incorporate dTMP and other nucleotides opposite isoguanine, while the Klenow fragment primarily incorporates dTMP. nih.gov Human DNA polymerase λ has been studied for its ability to bypass the 2-OH-A lesion. semanticscholar.org
Sequence Context: The bases neighboring the isoguanine lesion can influence which nucleotide is preferentially incorporated. nih.govoup.com For example, the thermodynamic stability of the potential base pair at the polymerase active site is a key determinant. oup.com Studies have shown that in a 5'-GAC-3' context (where A is isoguanine), the stability of pairs with incoming nucleotides is T > G > C, whereas in a 5'-TA*A-3' context, the stability is T > A > C > G. oup.com
This misincorporation potential means that the formation of isoguanine in DNA can induce various mutations, including transversions. nih.gov The mutagenic effects have been confirmed in bacterial systems like Salmonella typhimurium and have been shown to induce sister chromatid exchange in human lymphocytes. caymanchem.com
Table 2: Nucleotide Incorporation Opposite Isoguanine by DNA Polymerases
| DNA Polymerase | Template Base | Incorporated Nucleotide(s) | Reference(s) |
| DNA Polymerase alpha | Isoguanine (2-OH-Ade) | dTMP and other nucleotides (sequence-dependent) | nih.gov |
| Klenow Fragment | Isoguanine (2-OH-Ade) | dTMP | nih.gov |
| DNA Polymerases alpha and beta | Isoguanine (2-OH-Ade) | dTMP, dCMP (depending on sequence) | oup.com |
| Human DNA Polymerase λ | Isoguanine (2-OH-Ade) | Primarily dTTP (error-free), some dGTP (error-prone) | semanticscholar.org |
Academic and Research Applications of 2 C Methyl Isoguanosine
Design of Expanded Genetic Alphabets and Synthetic Nucleic Acid Systems
The creation of expanded genetic alphabets, which include unnatural base pairs (UBPs) beyond the natural A-T and G-C pairs, is a cornerstone of synthetic biology. Current time information in Bangalore, IN.biosearchtech.com These expanded systems have the potential to store more information and introduce novel functionalities into nucleic acids. Current time information in Bangalore, IN. 2'-C-Methylisoguanosine, an isomer of guanosine (B1672433), is a candidate for such systems, primarily through its potential to form a non-canonical base pair with analogues of isocytosine. The 2'-C-methyl modification on the ribose sugar can influence the molecule's conformational properties and its interaction with polymerases, which are crucial for the replication and transcription of these synthetic genetic systems. nih.gov
Incorporation into Oligonucleotides for Information Storage and Transmission
The quest for high-density, durable information storage has led researchers to explore DNA as a potential medium. nih.gov Synthetic nucleic acids containing unnatural base pairs can significantly increase the information storage capacity of DNA. The incorporation of 2'-C-Methylisoguanosine, paired with a suitable partner, could expand the four-letter genetic alphabet to a six-letter one, thereby increasing the density of information that can be encoded in a DNA sequence. Current time information in Bangalore, IN.vulcanchem.com The successful incorporation and replication of such unnatural base pairs are dependent on the ability of DNA polymerases to recognize and process the modified nucleotides efficiently and with high fidelity. nih.gov While direct studies on 2'-C-Methylisoguanosine for large-scale data storage are emerging, the principles are based on the successful integration of other unnatural base pairs into living organisms. biosearchtech.com The stability and selective pairing of the 2'-C-Methylisoguanosine-containing pair would be critical for the accurate reading and writing of this expanded genetic information. nih.gov
Development of Molecular Probes for Biochemical Investigations
Tracing Nucleic Acid Metabolism Pathways
Understanding nucleic acid metabolism, which encompasses the synthesis and degradation of DNA and RNA, is fundamental to molecular biology. frontiersin.org Fluorescently labeled or isotopically enriched nucleoside analogues can be used to trace the path of nucleic acids in cells. d-nb.infosilantes.com By incorporating a modified nucleoside like 2'-C-Methylisoguanosine with a detectable label, researchers can monitor processes such as DNA replication, transcription, and RNA processing in real-time. d-nb.inforsc.org The 2'-C-methyl modification can also confer resistance to nuclease degradation, allowing the probe to remain intact for longer periods within the cell, thereby providing a clearer picture of metabolic pathways. nih.gov
Probing Enzyme-Nucleic Acid Interactions
The interactions between nucleic acids and enzymes, such as polymerases and nucleases, are central to genetic information flow and regulation. nih.govabcam.combmglabtech.com Oligonucleotides containing modified nucleosides can be used as probes to study the specificity and kinetics of these interactions. nih.govbeilstein-journals.org For example, an oligonucleotide containing 2'-C-Methylisoguanosine could be used as a substrate to investigate how a particular DNA or RNA polymerase recognizes and processes this unnatural nucleotide. nih.gov The 2'-C-methyl group can introduce steric hindrance that may affect the binding and catalytic activity of the enzyme, providing valuable insights into the enzyme's active site and mechanism. nih.gov Such studies are crucial for the development of polymerase-based technologies for synthetic biology and for understanding the mechanisms of drug action. plos.org
Strategies for Enhancing Biostability of Modified Oligonucleotides in Research Tools
A significant challenge in the use of oligonucleotides for in vivo applications is their susceptibility to degradation by cellular nucleases. nih.gov Chemical modifications, particularly at the 2' position of the ribose sugar, are a common strategy to enhance the biostability of oligonucleotides. biosearchtech.commicrosynth.com
The introduction of a 2'-C-methyl group on isoguanosine (B3425122) is expected to confer significant resistance to nuclease degradation. vulcanchem.comnih.gov This is because many nucleases initiate cleavage via the 2'-hydroxyl group, and its replacement with a methyl group sterically hinders the enzyme's access to the phosphodiester backbone. metabion.com Studies on other 2'-alkyl modifications, such as 2'-O-methyl and 2'-O-methoxyethyl (2'-MOE), have demonstrated a substantial increase in nuclease resistance. biosearchtech.comnih.govmicrosynth.commetabion.com This enhanced stability is crucial for research tools like antisense oligonucleotides and siRNA, allowing them to persist in the cellular environment long enough to exert their biological effects. microsynth.com
| Modification | Effect on Nuclease Resistance | Reference |
| 2'-O-Methyl (2'-OMe) | Protects against endonuclease cleavage | metabion.com |
| 2'-O-Methoxyethyl (2'-MOE) | Enhances stability against nucleases | biosearchtech.commicrosynth.com |
| Phosphorothioate Linkages | Compromised nuclease resistance when replaced with phosphodiester linkages | nih.gov |
| 2'-Alkoxy Substituents | Nuclease stability correlates with the size of the substituent (pentoxy > propoxy > methoxy) | nih.gov |
| 2'-C-Methyl | Confers resistance to exonuclease degradation | vulcanchem.com |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The nucleoside analogue 2'-C-Methylisoguanosine stands as a compelling molecule at the nexus of chemistry, biology, and materials science. Its unique structural features, inherited from its parent compound isoguanosine, facilitate its use in creating advanced functional materials with significant biological potential. This interdisciplinary appeal stems from the principles of molecular self-assembly (a core concept in supramolecular chemistry), which are used to construct novel biomaterials with tunable properties for applications in medicine and biotechnology.
Isoguanosine (isoG), a natural isomer of guanosine, is distinguished by the transposition of its C2-carbonyl and C6-amino groups. rsc.orgrsc.org This seemingly minor chemical modification results in profoundly different self-assembly behaviors and properties compared to guanosine. rsc.orgrsc.org While guanosine is well-known for forming G-quadruplex structures, isoguanosine also self-assembles into various cation-templated supramolecular structures, such as tetramers and decamers. rsc.orgrsc.org These self-assembly processes, driven by non-covalent interactions like hydrogen bonding and π-π stacking, are fundamental to building materials from the bottom-up. sci-hub.senih.gov The introduction of a methyl group at the 2'-C position of the ribose sugar, creating 2'-C-Methylisoguanosine, is a strategic modification known in medicinal chemistry to alter biological activity and enzymatic interactions. ontosight.aimedchemexpress.com This modification can enhance the compound's stability and modulate its interactions within biological systems, making it a prime candidate for developing advanced biomaterials.
The convergence of chemistry and materials science is vividly demonstrated in the formation of hydrogels from isoguanosine derivatives. Hydrogels are water-swollen polymer networks that structurally and functionally mimic the natural extracellular matrix, making them ideal scaffolds for tissue engineering and drug delivery. mdpi.comnih.gov Research has shown that isoguanosine forms exceptionally stable supramolecular hydrogels, a significant advantage over its more common isomer, guanosine. nih.gov
A comparative study revealed that isoguanosine hydrogels exhibit remarkable long-term stability, lasting for several months, whereas guanosine-based gels often collapse within hours or even minutes. nih.gov Rheological analysis confirmed that isoguanosine hydrogels are approximately 15 times more stable than their guanosine counterparts. nih.gov This enhanced stability is attributed to a different self-assembly architecture; isoguanosine molecules assemble into interconnected, helical stacked fibers, creating a robust and resilient three-dimensional network. nih.gov In contrast, guanosine forms discrete, less-connected ribbons. nih.gov This superior material property of isoguanosine hydrogels is a direct consequence of its unique chemical structure. These hydrogels are stable over a wide pH range (3-10) and at physiological sodium ion concentrations, which is crucial for their biological application. nih.gov
| Property | Isoguanosine (isoG) Hydrogel | Guanosine (G) Hydrogel | Reference |
|---|---|---|---|
| Long-Term Stability | Stable for several months | Collapses within minutes or hours | nih.gov |
| Relative Stability (Rheology) | ~15 times higher than G-gel | Baseline | nih.gov |
| pH Range of Stability | Broad (pH 3-10) | More restricted | nih.gov |
| Assembled Structure | Interconnected helical fibers | Discrete ribbons | nih.gov |
The intersection of these advanced materials with biology unlocks a range of biomedical applications. The porous, biocompatible nature of isoguanosine-based hydrogels makes them excellent candidates for drug delivery systems. nih.govresearchgate.net Studies have demonstrated their capacity for efficient loading and subsequent release of small molecules. nih.gov This platform technology holds promise for localized, sustained-release therapies. For instance, isoguanosine-containing hydrogels have been explored for treating oral leukoplakia, where the hydrogel serves as a vehicle to deliver therapeutic agents that inhibit the proliferation of dysplastic oral keratinocytes. mdpi.com
Furthermore, the self-healing nature of some supramolecular hydrogels, including those developed from mixtures of guanosine and isoguanosine, enhances their potential for in vivo applications. researchgate.net These materials can recover their structure after mechanical stress, which is a desirable trait for injectable biomaterials used in tissue regeneration. sci-hub.senih.gov The ability to form a stable gel by simply mixing equimolar amounts of guanosine and isoguanosine in the presence of potassium ions points to the sophisticated material design possible through the chemical information encoded in these nucleosides. researchgate.net The resulting co-gel forms unique G2isoG2-quartet structures, demonstrating how the interplay between chemistry and materials science can lead to novel biomaterials with potential as advanced drug delivery systems. researchgate.net The modification to 2'-C-Methylisoguanosine is anticipated to further refine these properties, potentially improving resistance to enzymatic degradation and enhancing specific biological interactions, thus broadening its interdisciplinary utility. ontosight.ai
Q & A
Basic Research Questions
Q. What are the structural and functional distinctions between isoguanosine and guanosine, and how do these differences influence supramolecular assembly?
- Methodological Answer : The structural divergence lies in the translocation of the C2 carbonyl and C6 amino groups in isoguanosine compared to guanosine. This rearrangement alters hydrogen-bonding patterns, enabling isoG to form unique supramolecular structures (e.g., tetramers or decamers) in the presence of cations like K⁺ or Na⁺ . To validate assembly, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy are recommended. Comparative studies with guanosine can highlight differences in stability and cation dependency.
Q. What synthetic routes are effective for producing 2'-C-Methyl isoguanosine, and how can purity be rigorously confirmed?
- Methodological Answer : Synthesis often involves ribose modification via methyl group introduction at the 2'-C position, followed by nucleobase coupling. Key steps include protecting group strategies (e.g., silyl or acetyl groups) to prevent unwanted side reactions . Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, ¹H/¹³C NMR and elemental analysis are essential to verify structural integrity .
Q. How does the tautomeric equilibrium of this compound impact its base-pairing behavior in nucleic acid analogs?
- Methodological Answer : The keto-enol tautomerism of isoG affects its hydrogen-bonding specificity. For example, isoG predominantly pairs with isoC in the keto form, but tautomeric shifts can lead to mismatches. To study this, employ pH-dependent UV-Vis spectroscopy and computational methods (e.g., density functional theory) to model equilibrium states . Experimental validation via melting curve analysis of duplexes can quantify pairing fidelity under varying conditions.
Advanced Research Questions
Q. What experimental designs are optimal for assessing the thermodynamic stability of G-quadruplexes modified with this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting temperatures (Tₘ) and calculate Gibbs free energy (ΔG). CD spectroscopy can monitor structural transitions (e.g., antiparallel to parallel topology). For example, studies on thrombin-binding aptamers (TBAs) show that 2'-C-Methyl isoG substitutions reduce quadruplex stability due to steric hindrance, requiring compensatory strategies like cation optimization (e.g., Sr²⁺ over K⁺) . Include controls with unmodified aptamers for direct comparison.
Q. How can researchers resolve contradictions in reported data on the biological activity of isoG-modified aptamers?
- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., cation type, pH) or modification sites. Conduct systematic reviews (following PRISMA guidelines) to aggregate data, then design replicate studies with standardized buffers and concentrations . For example, isoG incorporation in TBAs may enhance anticoagulant activity in serum but reduce stability in vitro—this discrepancy necessitates in vivo/in vitro correlation studies using thrombin time assays and pharmacokinetic profiling .
Q. What strategies enable the application of this compound in supramolecular chemistry for environmental remediation (e.g., cesium separation)?
- Methodological Answer : Leverage isoG's self-assembly into pentameric "isoG-star" structures via olefin metathesis. Post-assembly modification with functional groups (e.g., crown ether analogs) enhances Cs⁺ selectivity. Validate using inductively coupled plasma mass spectrometry (ICP-MS) to quantify Cs⁺ binding efficiency and recyclability tests (e.g., pH-triggered disassembly) . Compare with traditional ion-exchange resins to benchmark performance.
Data Analysis and Replication
Q. What statistical approaches are recommended for meta-analyses of isoG's role in nucleic acid engineering?
- Methodological Answer : Use random-effects models to account for heterogeneity across studies (e.g., differing modification sites or assay types). For dose-response meta-analyses, ensure standardized units (e.g., nM concentrations for aptamer activity). Tools like RevMan or R’s
metaforpackage can synthesize data, while sensitivity analyses exclude outliers .
Q. How can researchers ensure reproducibility when synthesizing and characterizing isoG derivatives?
- Methodological Answer : Adopt the Beilstein Journal’s experimental reporting standards: document reaction conditions (temperature, solvent ratios), purification steps (e.g., column chromatography gradients), and characterization data (e.g., NMR chemical shifts, HPLC retention times) in supplementary materials . For novel compounds, provide crystallographic data (CCDC entries) or raw spectral files in public repositories.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
